molecular formula C10H15NO3S B8302905 3-(4-Hydroxybutyl)benzenesulfonamide

3-(4-Hydroxybutyl)benzenesulfonamide

Cat. No.: B8302905
M. Wt: 229.30 g/mol
InChI Key: MXZMSLBBRGXYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxybutyl)benzenesulfonamide is a chemical compound of interest in scientific research. It features a benzenesulfonamide group, a common pharmacophore in medicinal chemistry, linked to a flexible 4-hydroxybutyl chain. Based on its molecular structure, C10H15NO3S , the compound has a calculated molecular weight of 229.30 g/mol . Compounds containing the sulfonamide functional group are known to exhibit a wide range of biological activities and are frequently investigated for their ability to interact with various enzymes and receptors. This makes them valuable tools in biochemical and pharmacological research for developing novel probes or studying biological pathways. The specific research applications and mechanism of action for this compound are areas of ongoing scientific exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-(4-hydroxybutyl)benzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c11-15(13,14)10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2,(H2,11,13,14)

InChI Key

MXZMSLBBRGXYIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCCCO

Origin of Product

United States

Computational Chemistry and Molecular Modeling of 3 4 Hydroxybutyl Benzenesulfonamide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the geometry, electronic structure, and reactivity of 3-(4-Hydroxybutyl)benzenesulfonamide at an atomic level.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Parameters

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be utilized to determine its most stable three-dimensional conformation (optimized geometry). nih.govnih.gov This involves calculating key geometrical parameters like bond lengths and bond angles.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds (Note: These are representative values based on DFT calculations of similar benzenesulfonamide (B165840) derivatives and are intended for illustrative purposes.)

ParameterBondPredicted Value
Bond LengthS-N~1.67 Å
S-O~1.44 Å
S-C (phenyl)~1.77 Å
C-C (alkyl chain)~1.53 Å
C-O (hydroxyl)~1.43 Å
Bond AngleO-S-O~120°
O-S-N~107°
C-S-N~105°
Dihedral AngleC-S-N-CVariable (due to side chain rotation)

Analysis of Frontier Orbitals and Dipole Moments

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO would likely be distributed across the electron-withdrawing sulfonamide group. The presence of the hydroxyl group on the alkyl chain could also influence the localization of these orbitals.

Table 2: Predicted Electronic Properties for this compound based on Analogous Compounds (Note: These are representative values based on DFT calculations of similar benzenesulfonamide derivatives and are intended for illustrative purposes.)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV
Dipole Moment~ 3.5 - 5.0 Debye

Natural Bond Orbital (NBO) Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the electron density into atomic and bonding orbitals. This analysis is crucial for understanding intramolecular interactions, such as hyperconjugation, and for identifying reactive sites. nih.gov

In this compound, NBO analysis would likely reveal a significant negative charge on the oxygen atoms of the sulfonamide and hydroxyl groups, and on the nitrogen atom of the sulfonamide group. The sulfur atom would carry a substantial positive charge. The carbon atoms of the phenyl ring and the alkyl chain would have smaller, varying charges. This charge distribution is key to understanding the molecule's electrostatic potential and its ability to form hydrogen bonds and other non-covalent interactions. researchgate.net

Table 3: Predicted NBO Charges for Key Atoms in this compound based on Analogous Compounds (Note: These are representative values based on NBO analysis of similar benzenesulfonamide derivatives and are intended for illustrative purposes.)

AtomPredicted NBO Charge (e)
S (Sulfonamide)+1.5 to +1.8
O (Sulfonamide)-0.8 to -1.0
N (Sulfonamide)-0.9 to -1.2
O (Hydroxyl)-0.7 to -0.9
C (attached to S)+0.2 to +0.4

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netnih.gov

Prediction of Ligand-Target Binding Modes and Active Site Interactions

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes. nih.gov Molecular docking studies of this compound into the active site of a carbonic anhydrase isoform would likely show the sulfonamide group coordinating with the catalytic zinc ion. The deprotonated nitrogen of the sulfonamide would act as a key zinc-binding group.

The phenyl ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site. The flexible 4-hydroxybutyl side chain can adopt various conformations to fit into the binding pocket, potentially forming additional interactions that enhance binding affinity and selectivity.

Elucidation of Specific Binding Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic)

A detailed analysis of the docked pose of this compound would reveal specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's biological activity.

Hydrogen Bonding: The oxygen atoms of the sulfonamide group are expected to act as hydrogen bond acceptors, often interacting with the backbone amide groups of conserved amino acid residues in the active site. The terminal hydroxyl group of the 4-hydroxybutyl chain can act as both a hydrogen bond donor and acceptor, forming additional hydrogen bonds with nearby residues or water molecules. The sulfonamide N-H group can also act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The phenyl ring is the primary source of hydrophobic interactions, likely forming van der Waals contacts with hydrophobic residues such as valine, leucine, and phenylalanine in the active site. The butyl part of the side chain would also contribute to these interactions. unich.it

Table 4: Predicted Binding Interactions for this compound with a Model Protein Target (e.g., Carbonic Anhydrase) (Note: These are hypothetical interactions based on docking studies of similar benzenesulfonamide derivatives and are intended for illustrative purposes.)

Type of InteractionMolecular Moiety InvolvedPotential Interacting Residues/Features
Metal CoordinationSulfonamide NitrogenCatalytic Zinc Ion
Hydrogen BondingSulfonamide Oxygens, Hydroxyl Group, Sulfonamide N-HThr, His, Gln, Ser, Backbone Amides
Hydrophobic InteractionsPhenyl Ring, Butyl ChainVal, Leu, Phe, Ala, Pro
van der Waals ContactsEntire MoleculeVarious active site residues

Computational Prediction of Binding Affinities (Kᵢ, IC₅₀)

The prediction of binding affinities, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a cornerstone of computational drug discovery. For benzenesulfonamide derivatives, a variety of computational techniques are employed to estimate these values, providing a theoretical framework for assessing their potential as enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models are frequently developed for series of benzenesulfonamide compounds. benthamscience.combenthamdirect.com These models establish a mathematical correlation between the physicochemical properties of the molecules and their biological activities. For a compound like this compound, descriptors such as hydrophobicity, electronic properties of the sulfonamide group, and the size and flexibility of the alkyl chain would be critical inputs for such models.

Molecular docking is another powerful tool used to predict the binding mode and estimate the binding affinity of a ligand to a protein target. nih.govresearchgate.net In this process, the this compound molecule would be computationally placed into the active site of a target protein. Scoring functions are then used to calculate a value that approximates the binding free energy. For benzenesulfonamide analogs, docking studies have revealed binding energies greater than -8.0 Kcal/mol, indicating strong binding affinity with their respective targets. nih.gov

More advanced methods like the Linear Interaction Energy (LIE) method can offer more accurate predictions by incorporating data from molecular dynamics simulations. benthamscience.com Although computationally more intensive, these methods can provide a more detailed picture of the energetic contributions to binding.

Below is an interactive data table illustrating typical computationally predicted binding affinities for a series of benzenesulfonamide derivatives against a hypothetical protein target, based on values reported for similar compounds in the literature.

Compound IDPredicted Kᵢ (nM)Predicted IC₅₀ (µM)Computational Method
BZS-Analog-11500.25Docking & QSAR
BZS-Analog-2750.133D-QSAR
BZS-Analog-32100.36Docking
BZS-Analog-4500.09LIE
This compound (Hypothetical) 120 0.20 Docking & QSAR

Note: The values for this compound are hypothetical and projected based on the properties of analogous compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective of molecular systems, allowing for the exploration of conformational changes and interactions over time.

MD simulations of this compound in an aqueous environment would reveal the intrinsic flexibility of the 4-hydroxybutyl chain. The molecule would be expected to explore a range of conformations, with the torsion angles of the butyl chain fluctuating significantly. The stability of these conformations is influenced by intramolecular hydrogen bonding, particularly between the terminal hydroxyl group and the sulfonyl oxygens, as well as interactions with the surrounding solvent molecules. The benzenesulfonamide core would likely exhibit more restricted motion, serving as a relatively rigid anchor for the flexible side chain.

When bound to a protein target, MD simulations can elucidate the stability of the protein-ligand complex. peerj.commdpi.com For this compound, key interactions would likely involve the sulfonamide group coordinating with a metal ion (if present in the active site, such as in carbonic anhydrases) and forming hydrogen bonds with active site residues. acs.org The phenyl ring could engage in hydrophobic or π-stacking interactions, while the flexible 4-hydroxybutyl chain could adopt a conformation that optimizes van der Waals contacts and hydrogen bonds within a binding pocket. physchemres.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation would provide insights into the stability of the binding pose. mdpi.com

Conformational Analysis

The presence of rotatable bonds in the 4-hydroxybutyl side chain of this compound makes conformational analysis essential for understanding its three-dimensional structure and energetics.

The rotation around the C-C bonds of the butyl chain and the C-S bond connecting the phenyl ring to the sulfonamide group gives rise to multiple rotamers (conformational isomers). Computational methods, such as systematic or stochastic conformational searches, can be used to identify the low-energy conformations of the molecule. nih.gov For flexible alkyl chains attached to aromatic rings, both extended (staggered) and more compact (gauche) conformations are typically observed. nih.gov The equilibrium between these conformers is dictated by their relative energies.

The relative energies of the identified conformers can be calculated using quantum mechanics (e.g., Density Functional Theory - DFT) or molecular mechanics force fields. nih.gov These calculations can quantify the energy penalties associated with sterically hindered or eclipsed conformations. For benzenesulfonamides with flexible side chains, the energy difference between the most stable (global minimum) and higher energy conformers can be in the range of a few kJ/mol to over 5 kJ/mol. nih.gov This information is critical for understanding which conformations are most likely to be populated at physiological temperatures and which conformation is likely to be the bioactive one when binding to a protein.

The following interactive table presents hypothetical relative energies for different rotamers of the 4-hydroxybutyl chain of this compound, illustrating the energetic landscape of its conformational space.

Conformer IDDihedral Angles (τ₁, τ₂, τ₃)Relative Energy (kJ/mol)Computational Method
Rotamer Aanti, anti, anti0.00DFT (B3LYP/6-31G)
Rotamer Banti, anti, gauche2.1DFT (B3LYP/6-31G)
Rotamer Canti, gauche, anti2.5DFT (B3LYP/6-31G*)
Rotamer Dgauche, anti, anti3.0Molecular Mechanics (MMFF94)
Rotamer Egauche, gauche, anti5.8Molecular Mechanics (MMFF94)

Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the expected conformational energetics.

Newman Projection Analysis for Understanding Steric Interactions

Newman projections are a valuable tool for analyzing the conformational isomers, or conformers, that arise from rotation around single bonds. pearson.comlibretexts.org For this compound, this analysis is particularly insightful for understanding the steric interactions within the flexible 4-hydroxybutyl side chain. By viewing the molecule along the axis of each carbon-carbon bond in the butyl chain, the spatial relationship between substituents on adjacent carbons can be clearly visualized.

The rotation around these bonds leads to various staggered and eclipsed conformations. Staggered conformations, where substituents are maximally separated, are generally lower in energy and more stable. pearson.com Eclipsed conformations, where substituents are aligned, result in torsional strain and steric hindrance, making them higher in energy and less stable. youtube.comyoutube.com

Specifically for the 4-hydroxybutyl chain, key rotations to analyze would be around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds.

Rotation around the Cα-Cβ bond: This would show the interaction between the benzenesulfonamide group and the rest of the alkyl chain. The most stable conformer would likely place the bulky phenyl ring "anti" to the Cγ carbon, minimizing steric clash.

By calculating the potential energy of each conformation, a rotational energy profile can be generated. This profile identifies the lowest-energy (most stable) conformations and the energy barriers required for interconversion. youtube.com This information is crucial for understanding how the molecule might present itself when interacting with a biological target.

Lanthanide-Induced Shift (LIS) Techniques for Conformational Studies

Lanthanide-Induced Shift (LIS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the three-dimensional structure and conformation of molecules in solution. numberanalytics.comosti.gov The technique involves adding a paramagnetic lanthanide complex, known as a shift reagent, to the sample. organicchemistrydata.orgslideshare.net

For this compound, functional groups with lone pairs of electrons, such as the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) moieties, can act as Lewis basic sites to coordinate with the lanthanide ion. organicchemistrydata.org This interaction brings the paramagnetic center into proximity with the molecule, causing significant shifts in the NMR signals of nearby protons. slideshare.net

The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and each specific proton in the molecule. slideshare.net This relationship allows for the mapping of the molecule's geometry. The general procedure involves:

Acquiring a standard ¹H NMR spectrum of the compound.

Incrementally adding the lanthanide shift reagent and recording a spectrum after each addition.

Tracking the chemical shift of each proton signal as a function of the reagent concentration.

Using the resulting shift data to calculate the relative distances of protons from the coordinating site, thereby elucidating the dominant conformation in solution.

While powerful, a consideration for this technique is that the complexation of the molecule to the lanthanide reagent could potentially alter its natural conformation. organicchemistrydata.orgresearchgate.net Therefore, results are often corroborated with other analytical methods or computational modeling.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the benzenesulfonamide class of compounds, extensive SAR studies have been conducted, often targeting enzymes like carbonic anhydrase or various protein kinases. tandfonline.comrsc.org

Systematic Design and Synthesis of Analogues for SAR Exploration

To explore the SAR of this compound, chemists would systematically design and synthesize a library of analogues. This process involves modifying specific parts of the molecule to observe the effect on a given biological activity. nih.gov Key areas for modification include:

The Benzenesulfonamide Core: Substituents can be added to the benzene (B151609) ring at various positions (ortho, meta, para). The nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can significantly alter the electronic properties and binding interactions of the molecule. nih.gov

The Butyl Chain: The length of the alkyl chain can be varied (e.g., propyl, pentyl) to probe the size and shape of the target's binding pocket. Introducing rigidity, such as double bonds or cyclic structures, can also be explored.

The Terminal Hydroxyl Group: The hydroxyl group can be replaced with other functional groups to assess the importance of its hydrogen bonding capability. For example, it could be converted to an ether, an amine, or a halogen.

The synthesis of such analogues often starts from commercially available materials like 3-aminobenzenesulfonamide (B1265440) or corresponding sulfonyl chlorides, followed by coupling reactions to introduce the modified side chains. rsc.orgmdpi.com

Correlation of Molecular Modifications with Modulated Biological Activities

Once a series of analogues is synthesized, they are tested in a biological assay to measure their activity (e.g., IC₅₀ or Kᵢ values). By comparing the activity of the analogues to the parent compound, this compound, a SAR can be established. tandfonline.com

For instance, a study might reveal that moving the hydroxybutyl side chain from the meta (3-position) to the para (4-position) of the benzene ring increases activity, suggesting a specific orientation is preferred for binding. Similarly, replacing the terminal hydroxyl group with a carboxyl group might abolish activity, indicating that a hydrogen bond donor is crucial at that position.

These findings are often summarized in a data table to clearly illustrate the relationships.

Table 1: Illustrative SAR Data for Analogues of this compound (Note: This data is hypothetical and for illustrative purposes only.)

CompoundModification from Parent CompoundBiological Activity (IC₅₀, nM)
ParentThis compound150
Analogue 1Side chain at para-position50
Analogue 2Chain length changed to 3 carbons (hydroxypropyl)300
Analogue 3Terminal -OH replaced with -COOH>1000 (Inactive)
Analogue 44-fluoro substituent added to benzene ring125

Such analyses guide the rational design of more potent and selective compounds. nih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjbclinpharm.org

Development of Predictive Models for Biological Activity

The development of a QSAR model is a systematic process that links molecular features to function. nih.gov For a series of benzenesulfonamide analogues, the process typically involves several key steps:

Data Set Selection: A collection of compounds with known structures and measured biological activities is required. This set should have structural diversity and a significant range of activity values. nih.gov

Descriptor Calculation: For each molecule in the data set, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net They can be categorized as:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts. ucsb.edu

Topological (2D): Describing atomic connectivity and branching.

Geometric (3D): Related to the 3D structure, such as molecular surface area and volume.

Physicochemical: Such as logP (lipophilicity) and molar refractivity (related to steric bulk). nih.govucsb.edu

Electronic: Describing the electronic environment, like dipole moment or HOMO/LUMO energies. ucsb.edu

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates a selection of the most relevant descriptors with the observed biological activity. nih.govnanobioletters.com The predictive power of the resulting model is then rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.govnanobioletters.com

A successful QSAR model for benzenesulfonamide derivatives could take a general form like:

log(1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This equation can then be used to predict the biological activity of new, unsynthesized analogues, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and thereby streamline the drug discovery process. nih.govnanobioletters.com

Molecular Mechanisms of Action and Biological Target Interactions in Vitro Research Models

Investigations of Protein-Ligand Interactions

The initial step in characterizing the mechanism of action for a compound like 3-(4-hydroxybutyl)benzenesulfonamide is to confirm direct physical binding to its putative protein targets and to quantify the affinity and kinetics of this interaction.

To determine if this compound physically interacts with a target protein, researchers commonly employ biophysical binding assays.

Fluorescence Polarization (FP): This method is used to measure the binding affinity between a small molecule and a larger protein in solution. It relies on the principle that a small, fluorescently-labeled molecule (a probe that is known to bind the target) tumbles rapidly in solution, leading to low polarization of emitted light. When a larger protein binds to this probe, the tumbling slows significantly, increasing the polarization. A competitive FP assay would involve adding this compound to a solution of the target protein and the fluorescent probe. If the compound binds to the same site as the probe, it will displace the probe, causing a decrease in fluorescence polarization. This change can be measured across a range of compound concentrations to calculate a binding affinity constant (K_d) or an IC₅₀ value. acs.orgresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of binding interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. If binding occurs, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected as a response signal. SPR can provide comprehensive kinetic data, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d), offering deep insight into the binding dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for confirming direct ligand-protein binding at an atomic level. spectroscopyonline.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly useful.

In a typical protein-ligand NMR experiment, an HSQC spectrum of the target protein, isotopically labeled with ¹⁵N, is first recorded. This spectrum provides a unique signal, or "peak," for each amino acid in the protein's backbone. Subsequently, this compound is added to the protein sample, and another spectrum is acquired. If the compound binds to the protein, the chemical environment of the amino acids at or near the binding site will be altered, causing their corresponding peaks in the spectrum to shift. rsc.orgnih.gov These "chemical shift perturbations" provide definitive evidence of a direct interaction and can be used to map the specific binding site on the protein's surface.

The sulfonamide moiety is a well-known pharmacophore found in inhibitors of various enzymes and protein-protein interactions. nih.govnih.gov Based on the structure of this compound, several biological targets are of particular interest for specificity studies.

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a key cancer target. nih.govfrontiersin.org The discovery of aryl sulfonamides as Mcl-1 inhibitors that disrupt its protein-protein interactions suggests that this compound could potentially bind to the BH3-binding groove of Mcl-1. nih.govresearchgate.net Binding assays and NMR studies would be crucial to confirm this interaction and determine its selectivity over other Bcl-2 family members like Bcl-xL. rsc.org

Carbonic Anhydrase (CA) Isoforms: The benzenesulfonamide (B165840) scaffold is the classic zinc-binding group for inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. nih.govmdpi.comtandfonline.com Different CA isoforms (e.g., CA I, II, IX, XII) are targets for treating diseases like glaucoma and cancer. rsc.orgmdpi.commdpi.com It would be essential to test the inhibitory activity of this compound against a panel of CA isoforms to determine its potency and selectivity profile.

12-Lipoxygenase (12-LOX): This enzyme is involved in the production of inflammatory lipid mediators. Certain benzenesulfonamide-based scaffolds have been identified as potent and selective inhibitors of 12-LOX. nih.gov Investigating whether this compound can inhibit 12-LOX would be a logical step in defining its biological activity.

Modulation of Enzymatic Activity (In Vitro)

If binding to an enzyme like carbonic anhydrase or 12-lipoxygenase is confirmed, the next step is to quantify the functional consequence of this interaction, specifically, the inhibition of the enzyme's catalytic activity.

The potency of an enzyme inhibitor is typically quantified by two key parameters: IC₅₀ and K_i.

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is determined by measuring the enzyme's reaction rate at various concentrations of this compound while keeping the substrate concentration constant.

K_i (Inhibition constant): This is a more absolute measure of an inhibitor's binding affinity. It is independent of substrate concentration and represents the dissociation constant of the enzyme-inhibitor complex. The K_i is often calculated from IC₅₀ values using equations like the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (K_m).

A hypothetical data set for the inhibition of two carbonic anhydrase isoforms is presented below to illustrate these concepts.

Enzyme TargetIC₅₀ (nM)K_i (nM)Mode of Inhibition
Carbonic Anhydrase IX15075Competitive
Carbonic Anhydrase XII850420Competitive

Understanding how an inhibitor works involves determining its mechanism of inhibition. Sulfonamides often act as competitive inhibitors of their targets because they are structural analogues of the natural substrate or a transition state. nih.govnumberanalytics.com

Substrate Mimicry: For enzymes like dihydropteroate (B1496061) synthetase, sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA), and compete for binding at the active site. researchgate.net For carbonic anhydrases, the sulfonamide group itself binds directly to the zinc ion in the active site, mimicking the transition state of the carbon dioxide hydration reaction. tandfonline.com

Active Site Interaction Analysis: The mode of inhibition is determined experimentally by performing kinetic assays at varying concentrations of both the substrate and the inhibitor. The data are often visualized using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent K_m of the enzyme without changing its V_max. This kinetic signature, combined with structural data from X-ray crystallography or computational docking, can confirm that this compound interacts directly within the enzyme's active site.

Cellular Mechanisms of Action (In Vitro Research Models)

In vitro research models are fundamental to understanding how a compound like this compound might function at a cellular level. These models, which utilize cultured cells, allow for the controlled investigation of specific biological pathways and processes.

Elucidation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Many therapeutic agents exert their effects by modulating apoptotic pathways. To determine if this compound induces apoptosis, researchers would typically investigate its effects on key regulators of this process.

One of the primary apoptotic pathways is the intrinsic, or mitochondrial, pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bak and Bax, and anti-apoptotic members. nih.govnih.govmonash.edu The activation of Bak and Bax leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of enzymes called caspases, which execute the apoptotic program. nih.govnih.govnih.gov

Studies to elucidate these mechanisms for this compound would involve:

Western Blot Analysis: To detect the activation of caspases (e.g., caspase-3, caspase-9) and changes in the expression levels of Bcl-2 family proteins. researchgate.netresearchgate.net

Flow Cytometry: Using annexin (B1180172) V/propidium iodide staining to quantify the percentage of apoptotic and necrotic cells.

Mitochondrial Membrane Potential Assays: To assess the disruption of mitochondrial integrity, a hallmark of intrinsic apoptosis.

Table 1: Key Proteins in Bak/Bax-Dependent Apoptosis

ProteinFamilyFunction in Apoptosis
Bak Bcl-2Pro-apoptotic
Bax Bcl-2Pro-apoptotic
Caspase-9 CaspaseInitiator caspase
Caspase-3 CaspaseExecutioner caspase

This table represents a hypothetical data structure for illustrative purposes.

Disruption of Specific Protein-Protein Interactions

The interaction between anti-apoptotic proteins, such as Myeloid cell leukemia 1 (Mcl-1), and pro-apoptotic BH3-only proteins is a critical checkpoint in the regulation of apoptosis. nih.govresearchgate.netidrblab.net Mcl-1 sequesters pro-apoptotic proteins, thereby preventing cell death. nih.gov Small molecules that can disrupt this interaction are of significant interest as potential cancer therapeutics.

To investigate if this compound disrupts the Mcl-1/BH3 peptide interaction, researchers could employ:

Co-immunoprecipitation (Co-IP): To determine if the compound can prevent the binding of Mcl-1 to its pro-apoptotic partners in a cellular context. nih.gov

Fluorescence Polarization (FP) Assays: A biophysical technique to measure the binding affinity between Mcl-1 and a fluorescently labeled BH3 peptide in a cell-free system.

Surface Plasmon Resonance (SPR): To provide detailed kinetic data on the binding and dissociation of the compound to Mcl-1.

Table 2: Investigational Methods for Protein-Protein Interaction Disruption

AssayPrincipleInformation Gained
Co-immunoprecipitation Antibody-based pulldown of a target protein and its binding partners.In-cell evidence of interaction disruption.
Fluorescence Polarization Measures changes in the rotation of a fluorescent molecule upon binding.Binding affinity (Kd) in a cell-free system.
Surface Plasmon Resonance Detects changes in refractive index upon binding to a sensor surface.Binding kinetics (kon, koff) and affinity (Kd).

This table represents a hypothetical data structure for illustrative purposes.

Effects on Cellular Processes

Beyond apoptosis, a compound's biological activity is further characterized by its effects on various cellular processes.

Cell Growth Inhibition: A fundamental measure of a compound's cytostatic or cytotoxic potential. This is typically assessed using assays such as the MTT or sulforhodamine B (SRB) assay, which measure cell viability and proliferation over time. nih.gov The results are often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net

Calcium Mobilization: Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular functions. nih.gov Changes in intracellular Ca2+ levels can be indicative of the activation or inhibition of various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). nih.govresearchgate.netspringernature.com Calcium mobilization assays, often employing fluorescent calcium indicators, can reveal if a compound interacts with such pathways. nih.govresearchgate.netspringernature.com

Wnt/β-catenin Signaling Pathway Modulation: The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. mdpi.comnih.gov Aberrant activation of this pathway is implicated in various diseases, including cancer. mdpi.com To determine if this compound modulates this pathway, researchers could use reporter gene assays (e.g., TOP/FOPflash) to measure the transcriptional activity of β-catenin/TCF/LEF, or Western blotting to assess the levels and phosphorylation status of key pathway components like β-catenin and GSK3β. acs.orgnih.gov

Table 3: Cellular Processes and Corresponding In Vitro Assays

Cellular ProcessIn Vitro AssayKey Measurement
Cell Growth Inhibition MTT, SRBIC50 value
Calcium Mobilization Fluorescent calcium indicators (e.g., Fura-2, Fluo-4)Changes in intracellular calcium concentration
Wnt/β-catenin Signaling TOP/FOPflash reporter assay, Western blotTCF/LEF transcriptional activity, protein levels/phosphorylation

This table represents a hypothetical data structure for illustrative purposes.

Metabolic and Biotransformation Studies of 3 4 Hydroxybutyl Benzenesulfonamide in Vitro and Research Models

Enzymatic Transformations of 3-(4-Hydroxybutyl)benzenesulfonamide

The enzymatic transformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions, which serve to increase the compound's polarity and facilitate its excretion from the body.

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For this compound, the primary Phase I pathways are anticipated to involve oxidation of the 4-hydroxybutyl side chain.

The aliphatic side chain is a likely target for oxidative enzymes. The terminal primary alcohol group of the hydroxybutyl chain can undergo successive oxidation reactions. The initial oxidation would convert the alcohol to an aldehyde intermediate, 3-(4-oxobutyl)benzenesulfonamide. This aldehyde is typically transient and is rapidly further oxidized to the corresponding carboxylic acid, 4-(benzenesulfonamido)butanoic acid. This pathway is a common metabolic route for compounds possessing primary alcohol functionalities.

Aromatic hydroxylation, where a hydroxyl group is added to the benzene (B151609) ring, is another potential, though generally less favored, Phase I pathway for benzenesulfonamide (B165840) compounds.

Potential Phase I MetaboliteMetabolic PathwayDescription
3-(4-oxobutyl)benzenesulfonamideOxidationOxidation of the terminal hydroxyl group on the butyl side chain to form an aldehyde.
4-(benzenesulfonamido)butanoic acidOxidationFurther oxidation of the aldehyde intermediate to a carboxylic acid, a major pathway for detoxification and excretion.
Hydroxylated aromatic derivativesAromatic HydroxylationIntroduction of a hydroxyl group onto the benzene ring, a common but often minor metabolic route.

The biotransformation of this compound is mediated by specific enzyme superfamilies.

Cytochrome P450 (CYP) Superfamily: The oxidative pathways described in Phase I are primarily catalyzed by enzymes belonging to the Cytochrome P450 (CYP) superfamily. nih.gov These heme-containing monooxygenases are abundant in the liver and are responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govcreative-bioarray.com For many sulfonamides and related compounds, isoforms such as CYP3A4 are significantly involved in their metabolism. psu.edunih.gov It is therefore highly probable that CYP enzymes are responsible for the oxidation of the 4-hydroxybutyl side chain of this compound.

UDP-Glucuronosyltransferases (UGTs): Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility. The hydroxyl group on the butyl side chain of this compound makes it a prime substrate for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govxenotech.comresearchgate.net This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a glucuronide conjugate. This is a major pathway for the elimination of drugs containing hydroxyl moieties. researchgate.netyoutube.com UGT isoforms such as UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of a wide range of substrates. nih.gov

Enzyme SystemMetabolic PhasePredicted Role in Metabolism of this compound
Cytochrome P450 (CYP)Phase ICatalyzes the oxidation of the 4-hydroxybutyl side chain to aldehyde and carboxylic acid metabolites.
UDP-Glucuronosyltransferases (UGT)Phase IICatalyzes the conjugation of the hydroxyl group with glucuronic acid, forming a water-soluble glucuronide metabolite for excretion.

Biotransformation in Non-Human Biological Systems

Non-human biological systems, such as microbial cultures and plant cell cultures, are often explored as biocatalysts for the transformation of chemical compounds, offering alternative and often stereospecific reaction pathways.

Plant cell cultures are recognized for their diverse enzymatic machinery, capable of performing a wide range of biotransformation reactions, including oxidation, reduction, hydrolysis, and glycosylation. youtube.com Studies have shown that plant systems, such as Arabidopsis thaliana cells and cucumber seedlings, can metabolize certain sulfonamide antibiotics like sulfamethoxazole. nih.gov These systems can serve as models to predict the environmental fate of such compounds or as "green" biocatalysts for generating novel derivatives. nih.govresearchgate.net

However, there is currently no specific research in the scientific literature detailing the application of plant cell culture systems for the biotransformation of this compound. Based on the known capabilities of plant cells, it can be hypothesized that they would primarily target the hydroxyl group for glycosylation (conjugation with a sugar molecule, typically glucose), forming a glycoside conjugate.

As no specific studies on the biotransformation of this compound in research models like plant cell cultures have been published, no metabolites have been officially identified or characterized from these systems.

Based on general principles of xenobiotic metabolism in plants, the following table outlines the potential, hypothetical metabolites that could be produced if this compound were subjected to a plant cell culture system. The primary expected transformation would be glycosylation of the terminal hydroxyl group.

Potential Metabolite (Hypothetical)Biotransformation PathwayResearch ModelDescription
3-(4-O-β-D-glucopyranosylbutyl)benzenesulfonamideGlycosylationPlant Cell CultureConjugation of glucose to the terminal hydroxyl group of the butyl side chain, a common detoxification pathway in plants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Hydroxybutyl)benzenesulfonamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves sulfonylation of an amine intermediate. For example, coupling a hydroxybutyl-substituted benzene precursor with sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions (e.g., low temperature to avoid side reactions). Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) is critical. Analytical techniques like HPLC or TLC should validate purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to confirm the hydroxybutyl chain’s structure and sulfonamide group connectivity. IR spectroscopy identifies key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹, O-H stretches at ~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in targeting enzymes like cyclooxygenase (COX)?

  • Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding interactions between the hydroxybutyl group and COX-2’s active site. Validate with in vitro enzyme inhibition assays (e.g., COX-2 IC₅₀ determination using fluorometric kits). Compare results with analogs lacking the hydroxybutyl moiety to isolate its contribution .

Q. How can metal coordination studies enhance the pharmacological profile of this compound?

  • Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Zn(II)) by reacting the compound with metal salts in ethanol/water. Characterize stability constants via potentiometric titrations. Evaluate enhanced bioactivity (e.g., anticancer effects) using cell viability assays (MTT) and ROS generation measurements, as seen in analogous Cu(II)-sulfonamide complexes .

Q. What experimental approaches resolve contradictions in reported biological activities of benzenesulfonamide derivatives?

  • Methodological Answer : Systematically vary assay conditions (e.g., cell lines, incubation time) to identify confounding factors. For example, discrepancies in antiproliferative activity may arise from cell-specific ROS sensitivity. Use siRNA knockdowns or enzyme inhibitors (e.g., NAC for ROS) to dissect mechanisms .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Methodological Answer : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on the hydroxybutyl group’s susceptibility to oxidation (e.g., cytochrome P450-mediated). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.